6-Hexoxypyridazin-3-amine

Description

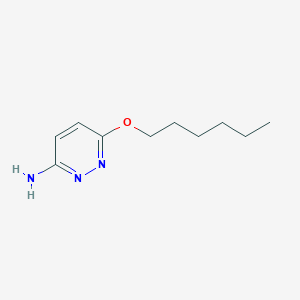

It belongs to the pyridazine family, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. The "hexoxy" substituent (a six-carbon alkoxy chain) at the 6-position distinguishes it from related compounds. This substituent likely influences its physicochemical properties, such as lipophilicity and molecular weight, compared to shorter-chain or cyclic analogs.

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26g/mol |

IUPAC Name |

6-hexoxypyridazin-3-amine |

InChI |

InChI=1S/C10H17N3O/c1-2-3-4-5-8-14-10-7-6-9(11)12-13-10/h6-7H,2-5,8H2,1H3,(H2,11,12) |

InChI Key |

JAXRUELLOZOCKU-UHFFFAOYSA-N |

SMILES |

CCCCCCOC1=NN=C(C=C1)N |

Canonical SMILES |

CCCCCCOC1=NN=C(C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Methoxypyridazin-3-amine

- Substituent : Methoxy (-OCH₃) at the 6-position.

- Molecular Weight : 125.13 g/mol (calculated from formula C₅H₇N₃O).

- Pharmacological Activity : Binds to benzodiazepine receptors with moderate affinity, comparable to clonazepam but with lower potency .

- Limited evidence of adverse effects in preclinical models.

6-(Oxan-4-yl)pyridazin-3-amine

- Substituent : Tetrahydro-2H-pyran-4-yl (a cyclic ether group) at the 6-position.

- Molecular Weight : 179.22 g/mol (C₉H₁₃N₃O) .

- Structural Impact :

- The cyclic ether group introduces rigidity, which may enhance binding specificity in receptor interactions.

- Higher molecular weight compared to methoxy analogs suggests increased steric bulk.

6-Methoxy-5-methylpyridin-3-amine

- Substituents : Methoxy (-OCH₃) at 6-position and methyl (-CH₃) at 5-position.

- Molecular Weight : 138.17 g/mol (C₇H₁₀N₂O) .

- Applications : Primarily used in research for synthetic chemistry and drug discovery.

- Key Differences: Additional methyl group at the 5-position may hinder rotational freedom, affecting conformational stability. No reported pharmacological receptor binding, unlike 6-Methoxypyridazin-3-amine.

Data Table: Comparative Analysis

*Note: Properties for this compound are extrapolated from analogs due to lack of direct evidence.

Research Implications and Limitations

- Hexoxy vs. Methoxy : The hexoxy group’s extended carbon chain likely reduces solubility but improves membrane permeability, a critical factor in drug design.

- Cyclic vs. Linear Substituents : The tetrahydro-2H-pyran-4-yl group in 6-(Oxan-4-yl)pyridazin-3-amine may offer metabolic stability compared to linear alkoxy chains.

- Gaps in Data : Direct pharmacological or synthetic data for this compound remains unverified in the provided evidence. Future studies should prioritize synthesizing this compound to validate theoretical predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.